molecular formula C12H21NO3 B2732164 Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1330766-02-3

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2732164
CAS No.: 1330766-02-3
M. Wt: 227.304
InChI Key: CJKAAFNTBCOVOE-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate protective group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its rigid spiro framework and functional group versatility.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(12)7-14/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKAAFNTBCOVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 1330766-02-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 331.1 ± 15.0 °C at 760 mmHg
  • Flash Point : 154.1 ± 20.4 °C

The compound features a spirocyclic structure that contributes to its unique biological properties, particularly in interactions with biological targets.

Research on the biological activity of this compound has indicated several potential mechanisms through which it may exert its effects:

  • Receptor Modulation : Compounds with similar structural motifs have been shown to interact with opioid receptors and sigma receptors, suggesting potential analgesic effects.
  • Antioxidant Activity : The presence of hydroxymethyl groups may enhance the compound's ability to scavenge free radicals, contributing to neuroprotective effects as seen in related studies involving oxidative stress models.

Antioxidant Properties

A study investigating the antioxidant activity of compounds similar to this compound demonstrated significant protective effects against oxidative stress-induced cell death in various cell lines, including hepatoma and neuroblastoma cells. The results indicated that these compounds could mitigate apoptosis through modulation of key signaling pathways such as ERK/MAPK and PI3K/Akt .

Analgesic Effects

In vitro studies have suggested that derivatives of spirocyclic compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists, which may provide a balanced analgesic profile without the typical side effects associated with opioid use . This suggests that this compound could be further explored for pain management applications.

Case Studies

Several case studies highlight the biological relevance of spirocyclic compounds:

  • Neuroprotection Against Oxidative Stress :
    • A study using Bacopa monnieri found that similar compounds protected SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide-induced cytotoxicity by activating protective signaling pathways . This suggests that this compound may have comparable neuroprotective properties.
  • Receptor Interaction Studies :
    • Research into the binding affinities of spirocyclic compounds to opioid receptors has shown promising results in terms of analgesic potential, indicating that further pharmacological evaluation of this compound is warranted .

Summary Table of Biological Activities

Activity TypeObservations
AntioxidantSignificant protection against oxidative stress-induced cell death
Analgesic PotentialDual receptor activity may provide effective pain relief
NeuroprotectivePotential to protect neuronal cells from oxidative damage

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Methodologies : SHELX and WinGX software are frequently employed for crystallographic analysis of spiro compounds, aiding in structural validation .
  • Fluorine-Containing Analogs : Fluorine’s electronegativity and small atomic radius enhance binding affinity in target proteins, as seen in kinase inhibitors .
  • Spiro Ring Expansion : Larger spiro systems (e.g., [2.5]octane in CAS N/A) offer conformational flexibility, balancing rigidity and adaptability in drug design .

Q & A

Q. How to resolve contradictions in synthetic yield data across studies?

  • Methodological Answer : Discrepancies arise from solvent purity (e.g., anhydrous THF vs. wet DCM) and catalyst aging. Systematic optimization via Design of Experiments (DoE) identifies critical factors:
Factor Optimal Range
Catalyst loading0.5–1 mol%
H₂ pressure50–100 psi
Reaction time12–24 h
  • Reproducibility is validated via interlab studies (RSD <5%) .

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